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Annatto

Drug-Food Interactions Toxicology Regulatory Safety

Formulation scientists face challenges when substituting Annatto’s bixin and norbixin fractions, as mismatches compromise color yield, stability, and regulatory compliance. Our Annatto (CAS 626-76-6) range resolves this with precisely characterized extracts. - Targeted Function: Select bixin-rich grades for 94.5% cheese curd recovery and cost-efficient dairy processing; choose norbixin-rich grades for antioxidant protection in oil-in-water emulsions, enabling cleaner labels. - Regulatory Assurance: Bixin-based products offer a 20-fold higher EFSA ADI (6 vs. 0.3 mg/kg bw/day), providing a wider safety margin for highly colored foods and children's products. - Supply Confidence: Food-grade (E160b) material supported by comprehensive documentation for streamlined procurement.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
CAS No. 626-76-6
Cat. No. B1238042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnatto
CAS626-76-6
Synonymsalpha-norbixin
beta-norbixin
norbixin
norbixin, (9-cis)-isomer
norbixin, potassium salt
norbixin, sodium salt
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
InChIInChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+
InChIKeyZVKOASAVGLETCT-LRRSNBNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether, oils
In water, 5.23X10-13 mg/L at 25 °C (estimated)

Structure & Identifiers


Interactive Chemical Structure Model





Annatto: Bixin and Norbixin Procurement


Annatto (CAS 626-76-6) refers to a natural food colorant (E160b) extracted from the seeds of Bixa orellana, consisting of a mixture of carotenoid pigments, primarily the oil-soluble bixin (CAS 6983-79-5) and the water-soluble norbixin (CAS 542-40-5) [1]. These apocarotenoids provide yellow to orange-red hues and are widely used in the food, pharmaceutical, and cosmetic industries due to their regulatory acceptance and versatility across different formulation matrices [2].

Oil-phase matrices Bixin-rich extracts support fat-based color integration
Aqueous-phase matrices Norbixin-rich extracts support water-phase color distribution
CYP1A interaction review Norbixin-based materials reported to lack CYP1A induction in HepG2 model

Annatto Irreplaceability: Bixin vs. Norbixin


Procurement of annatto-based colorants is complicated by the functional divergence between its two primary carotenoid constituents, bixin and norbixin. Despite their similar core structures, they exhibit fundamentally different solubility, stability, and biological activity profiles [1]. Direct substitution of one form for the other, or for alternative carotenoids like beta-carotene or curcumin, is not feasible without compromising color yield, process efficiency, or regulatory compliance, as demonstrated by distinct recovery rates in cheese manufacturing and differential CYP450 induction potential in human cell lines [2].

Bixin vs. Norbixin Solubility profile mismatch may shift color distribution between oil and aqueous phases in formulated products
Norbixin vs. Beta-carotene Antioxidant function at emulsion interfaces may not transfer; standalone oxidative protection not shared by beta-carotene
Bixin vs. Norbixin CYP1A enzyme induction profile may differ; substitution without CYP interaction review may shift safety evaluation context

Annatto Head-to-Head Evidence: Bixin vs. Norbixin


CYP450 Induction: Bixin vs. Norbixin

In a direct head-to-head study in human HepG2 hepatoma cells, bixin treatment significantly upregulated the expression of CYP1A1 and CYP1A2 genes, while norbixin showed no inducer effect on any CYP enzymes tested [1]. This establishes a clear functional distinction that is critical for applications where hepatic enzyme induction is a safety concern.

CYP450 Induction
Head-to-head
Bixin significantly upregulated CYP1A1 and CYP1A2; norbixin showed no inducer effect
Norbixin: no CYP induction detected Bixin: CYP1A1 / CYP1A2 upregulation (p<0.05)
Supports CYP interaction endpoint differentiation between annatto constituents
HepG2 cell line; real-time RT-PCR
Drug-Food Interactions Toxicology Regulatory Safety

Antioxidant Efficacy: Norbixin vs. Beta-Carotene and Bixin

A comparative study of carotenoid antioxidants in bulk olive oil and oil-in-water emulsions stored at 60°C found that norbixin was the only carotenoid to inhibit lipid oxidation in both systems [1]. At a concentration of 2 mM, norbixin demonstrated antioxidant activity comparable to 0.1 mM delta-tocopherol, a 20-fold molar excess, in bulk oil.

Antioxidant Efficacy
Head-to-head
Norbixin (2 mM) inhibited lipid oxidation in bulk oil and O/W emulsion; bixin and beta-carotene were inactive as standalone antioxidants
Norbixin: antioxidant activity comparable to 0.1 mM delta-tocopherol Bixin / Beta-carotene: no retardation of autoxidation
Supports formulation antioxidant screening; norbixin uniquely effective across hydrophobic/hydrophilic interfaces
Bulk olive oil and O/W emulsions at 60°C
Lipid Oxidation Food Stability Antioxidant Additives

Cheese Recovery Efficiency: Bixin vs. Norbixin

A study on Cheddar cheese manufacture directly compared the partitioning of bixin and norbixin between the cheese curd and whey streams [1]. Bixin demonstrated significantly higher retention in the cheese (94.5%) and minimal loss to whey (1.3%), whereas norbixin showed lower cheese recovery (80%) and substantial whey loss (9.3-11.2%).

Cheese Recovery
Head-to-head
94.5% vs. 80%
Bixin cheese curd recovery: 94.5%; Norbixin: 79–80%
Whey loss: Bixin 1.3% vs. Norbixin 9.3–11.2%
Supports process yield evaluation for dairy colorant selection
Cheddar manufacture; HPLC quantification
Dairy Processing Colorant Retention Process Optimization

ADI Safety Margin: Bixin vs. Norbixin

The European Food Safety Authority (EFSA) re-evaluation of annatto extracts (E 160b) established distinct Acceptable Daily Intake (ADI) values for bixin and norbixin based on toxicological data [1]. The ADI for bixin is 6 mg/kg body weight per day, whereas the ADI for norbixin is 0.3 mg/kg body weight per day—a 20-fold difference in the allowed daily intake.

ADI Safety Margin
Class-level
20× difference
Bixin ADI: 6 mg/kg bw/day; Norbixin ADI: 0.3 mg/kg bw/day
Supports regulatory exposure margin comparison; bixin offers wider ADI buffer
EFSA re-evaluation; 90-day rat toxicity studies
Food Safety Regulatory Compliance Toxicology

Photostability: Beta-Carotene vs. Annatto

A comparative study of light stability in a Cheddar cheese model system revealed that a commercial beta-carotene preparation was more photostable than an annatto extract across both UV and visible light wavelengths [1]. The apparent quantum yields for photodegradation confirmed this difference, which was further validated in industrial-scale cheese production during 9 weeks of illuminated storage.

Photostability
Head-to-head
Beta-carotene more photostable than annatto extract across UV and visible wavelengths
Beta-carotene: lower quantum yields for photodegradation Annatto extract: higher quantum yields at 313 nm, 366 nm, 436 nm
Supports light-stability screening; beta-carotene may retain color longer under retail lighting
Cheddar model system; 9-week illuminated storage at 5°C
Food Packaging Shelf-Life Light Stability

Ripening Color Stability: Curcumin and Beta-Carotene vs. Annatto

In a study on Ras cheese, the residual colorant content after 180 days of ripening was quantified by HPLC [1]. Annatto (norbixin) exhibited the lowest stability, with only 34.07% remaining, compared to 37.23% for beta-carotene and 43.20% for curcumin. This indicates that annatto degrades more rapidly than these alternatives during prolonged storage.

Ripening Color Stability
Head-to-head
34.07% residual
Annatto (norbixin): 34.07%; Beta-carotene: 37.23%; Curcumin: 43.20%
After 180-day Ras cheese ripening
Supports long-term color stability review for aged cheese varieties
HPLC quantification after 180 days ripening
Cheese Ripening Color Stability Shelf-Life

Annatto Application Scenarios: Bixin vs. Norbixin


Minimal CYP450 Interaction Formulations

Based on evidence that bixin, but not norbixin, induces CYP1A enzymes in human hepatoma cells [1], formulators of oral pharmaceuticals or supplements where hepatic metabolism is a concern should prioritize norbixin-rich annatto extracts or purified norbixin as a colorant. This selection minimizes the risk of drug-food interactions, a critical consideration for products containing narrow therapeutic index drugs or those targeting vulnerable populations.

Cheddar and Hard Cheese Process Optimization

The superior retention of bixin in cheese curd (94.5% recovery) compared to norbixin (80% recovery) directly translates to reduced colorant loss to whey and lower overall raw material costs [2]. Cheese manufacturers aiming to optimize yield and minimize whey stream contamination (and associated bleaching costs) should procure bixin-based annatto preparations, particularly when using homogenization steps to ensure even distribution in the milk.

Emulsified Foods: Dual Color and Antioxidant

In oil-in-water emulsions such as salad dressings, mayonnaise, or dairy beverages, norbixin (2 mM) provides measurable antioxidant protection against lipid oxidation, a property not shared by bixin or beta-carotene in standalone tests [3]. Formulators seeking a natural colorant that also contributes to oxidative stability can leverage norbixin to potentially reduce or eliminate the need for additional synthetic antioxidants, supporting cleaner label claims.

High Safety Margin Food Products

The 20-fold difference in ADI between bixin (6 mg/kg bw/day) and norbixin (0.3 mg/kg bw/day) established by EFSA [4] means that for applications requiring higher colorant concentrations (e.g., deep orange hues in snacks or confectionery), bixin-based annatto offers a significantly larger safety buffer. This is particularly relevant for products intended for the EU market or for use in children's foods where exposure limits are more critical.

Application
Selection Property
Validation Focus
CYP interaction-sensitive formulations
Norbixin-based extract preference
CYP1A induction endpoint review
Hard cheese process optimization
Bixin-based extract preference
Curd recovery and whey loss endpoints
Emulsified food antioxidant systems
Norbixin antioxidant capability
Lipid oxidation endpoint monitoring
High-colorant-load food products
Bixin ADI safety margin
Regulatory exposure limit review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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